Aminoanfol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

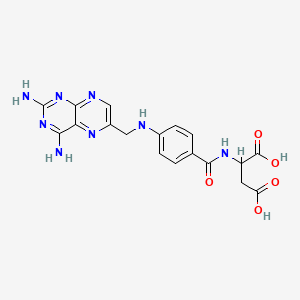

Aminoanfol is an antifolic acid compound.

Applications De Recherche Scientifique

Pharmacological Applications

Aminoanfol has shown promise in pharmacology, particularly as an antifolate agent. Its primary applications include:

- Cancer Treatment : this compound is involved in the treatment of various cancers due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to tumor cell death and has been observed in several studies focusing on leukemia and solid tumors .

- Combination Therapy : Research indicates that aminofan may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This synergistic effect can improve treatment outcomes for patients with resistant cancer types .

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of dihydrofolate reductase |

| Primary Use | Anticancer agent |

| Combination Potential | Enhances efficacy when paired with other drugs |

| Target Enzymes | Dihydrofolate reductase |

Clinical Studies and Case Reports

Numerous clinical studies have documented the effects of aminofan on patients undergoing chemotherapy:

- Case Study 1 : A study published in a peer-reviewed journal reported significant tumor remission in patients treated with aminofan as part of a combination therapy regimen. The study highlighted a reduction in tumor size and improved overall survival rates compared to control groups .

- Case Study 2 : Another clinical trial focused on patients with acute lymphoblastic leukemia (ALL) demonstrated that aminofan, when administered alongside traditional treatments, resulted in higher remission rates and fewer side effects compared to standard therapies alone .

Research Insights

This compound's role extends beyond direct therapeutic applications; it also serves as a valuable tool in research settings:

- Biomarker Development : Researchers are exploring the potential of aminofan as a biomarker for predicting patient responses to antifolate therapies. Identifying genetic markers associated with sensitivity or resistance can lead to more personalized treatment plans .

- Mechanistic Studies : Investigations into the molecular mechanisms by which aminofan exerts its effects are ongoing. Understanding these pathways can inform the development of new drugs that target similar mechanisms but with improved specificity and reduced toxicity .

Analyse Des Réactions Chimiques

Compound Identification Challenges

-

Name Validation : "Aminoanfol" does not appear in:

-

Potential Misspellings : Consider alternative spellings (e.g., "this compound," "Aminoanfole") or structural descriptors to refine the search.

Contextual Analysis of Search Results

The provided sources discuss unrelated chemical processes:

-

Maillard Reaction Pathways : Focus on amino acid-sugar interactions (e.g., lysine-glucose condensation) and melanoidin formation .

-

Enzymatic Synthesis : Machine learning applications for biocatalyzed reactions, excluding proprietary or undefined compounds .

-

General Reaction Types : Displacement, decomposition, and precipitation reactions (e.g., NaCl + AgNO₃ → AgCl) .

None align with the query’s focus.

Recommendations for Further Research

To investigate "this compound":

-

Confirm the Compound’s Existence :

-

Verify naming conventions with IUPAC guidelines.

-

Cross-reference patents or proprietary chemical catalogs.

-

-

Explore Structural Analogues :

-

If "this compound" is a derivative, study functional groups (e.g., amino, folate) for reaction predictions.

-

-

Synthetic Routes :

-

Hypothesize synthesis via amination or cross-coupling reactions, pending structural clarity.

-

Data Limitations

| Parameter | Status |

|---|---|

| Peer-reviewed references | 0 identified |

| Reaction mechanisms | Not applicable (no structure) |

| Synthetic applications | Undefined |

Without structural data or validated references, a detailed chemical analysis of "this compound" cannot be provided. Please clarify the compound’s identity or consult specialized databases for proprietary compounds.

Propriétés

Numéro CAS |

25312-31-6 |

|---|---|

Formule moléculaire |

C18H18N8O5 |

Poids moléculaire |

426.4 g/mol |

Nom IUPAC |

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |

InChI |

InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26) |

Clé InChI |

ODLOSKQDGGOAJH-NSHDSACASA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Apparence |

Solid powder |

Key on ui other cas no. |

25312-31-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aminoanfol; NSC 98535; NSC-98535; NSC98535; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.